molecular formula C5H15ClN2O2S B15304343 3-(Dimethylamino)propane-1-sulfonamide hydrochloride

3-(Dimethylamino)propane-1-sulfonamide hydrochloride

Cat. No.: B15304343
M. Wt: 202.70 g/mol
InChI Key: YLFKBWLXAKZGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H15ClN2O2S and a molecular weight of 202.7 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(Dimethylamino)propane-1-sulfonamide hydrochloride typically involves the reaction of 3-(dimethylamino)propane-1-sulfonyl chloride with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

3-(Dimethylamino)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(Dimethylamino)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-(Dimethylamino)propane-1-sulfonamide hydrochloride can be compared with other similar compounds, such as:

    3-(Dimethylamino)propane-1-sulfonyl chloride hydrochloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfonamide group.

    3-(Dimethylamino)-1-propylamine: This compound has a similar backbone but lacks the sulfonamide group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C5H15ClN2O2S

Molecular Weight

202.70 g/mol

IUPAC Name

3-(dimethylamino)propane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C5H14N2O2S.ClH/c1-7(2)4-3-5-10(6,8)9;/h3-5H2,1-2H3,(H2,6,8,9);1H

InChI Key

YLFKBWLXAKZGLX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCS(=O)(=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.